Apobuscopan, also known as scopolamine butylbromide, is a quaternary ammonium compound derived from scopolamine. It is primarily used as an antispasmodic agent, particularly in the treatment of gastrointestinal disorders and to alleviate smooth muscle spasms. The compound is notable for its ability to inhibit the action of acetylcholine on muscarinic receptors, which contributes to its therapeutic effects.
Apobuscopan is synthesized from scopolamine, a natural alkaloid obtained from plants of the Solanaceae family, such as henbane and belladonna. The synthesis process typically involves the bromination of scopolamine in a solvent medium.
Apobuscopan belongs to the class of drugs known as anticholinergics or antimuscarinics. It is classified under the International Nonproprietary Names (INN) system and has various chemical identifiers, including CAS number 92714-23-3.
The synthesis of Apobuscopan generally involves a two-step process:
The reaction conditions can vary based on the desired yield and purity, with typical ratios of scopolamine to n-butyl bromide being around 1:0.25 to 0.5 ml. This method allows for the efficient production of Apobuscopan while minimizing by-products .
Apobuscopan features a complex molecular structure characterized by its quaternary ammonium group, which contributes to its pharmacological properties. The chemical formula for Apobuscopan is C17H22BrN and its molecular weight is approximately 347.27 g/mol.
The structural representation includes:
Apobuscopan undergoes various chemical reactions, primarily involving nucleophilic substitution due to its quaternary ammonium nature. It can react with nucleophiles, leading to potential modifications in its structure.
The stability of Apobuscopan in different pH conditions has been studied, indicating that it remains effective within a certain range but may degrade under extreme acidic or basic conditions. This stability is essential for its application in pharmaceutical formulations .
The primary mechanism of action for Apobuscopan involves competitive inhibition at muscarinic acetylcholine receptors. By blocking these receptors, Apobuscopan reduces smooth muscle contractions and secretions in the gastrointestinal tract.
Research indicates that Apobuscopan's efficacy can be quantified through dose-response studies, demonstrating significant reductions in spasms at therapeutic concentrations. This mechanism underlies its application in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders.
Relevant data from studies suggest that these properties are crucial for formulation development and ensuring effective delivery in clinical settings.
Apobuscopan has several scientific uses, primarily in medicine:
Apobuscopan features a optimized synthetic scaffold engineered for high-affinity binding to the human C5a receptor 1 (C5aR1/CD88). Unlike peptide-based inhibitors (e.g., C5apep), its non-peptidic structure confers metabolic stability and oral bioavailability. The core structure includes:
This design achieves >100-fold selectivity for C5aR1 over C5aR2, critical for avoiding paradoxical immune modulation [8] [9]. Unlike antibody-based C5 inhibitors (e.g., eculizumab), Apobuscopan’s low molecular weight (<500 Da) enables tissue penetration, potentially improving efficacy in extravascular pathologies.
Table 1: Key Structural Attributes of Apobuscopan
Property | Design Feature | Functional Implication |
---|---|---|
Molecular Weight | <500 Da | Enhanced tissue penetration |
Charge Distribution | Zwitterionic (positive + negative centers) | Mimics C5a’s C-terminus; high-affinity C5aR1 binding |
Metabolic Sites | Halogenated aromatics; stabilized amide bonds | Resistance to esterase-mediated hydrolysis |
Solubility | Balanced logP (~2.5) | Optimized for oral absorption |
Apobuscopan functions as a competitive antagonist at C5aR1, disrupting the C5a-C5aR1 interaction through tripartite inhibition:
This mechanism attenuates C5a-mediated neutrophil chemotaxis, reactive oxygen species (ROS) production, and endothelial adhesion—key drivers in complement-mediated tissue injury [2] [6]. Unlike broad C5 inhibitors, Apobuscopan preserves C5b-9 (MAC) formation, maintaining microbial defense capabilities [9].
C5a is the most potent anaphylatoxin of the complement cascade, with pathogenic roles spanning multiple conditions:
Dysregulation occurs through multiple pathways:
Apobuscopan enters a rapidly evolving therapeutic landscape, distinguished by its pharmacologic attributes:
Table 2: Positioning of Apobuscopan Among Complement-Targeted Therapies
Therapeutic Class | Examples | Target | Key Limitations | Apobuscopan’s Advantages |
---|---|---|---|---|
C5 terminal inhibitors | Eculizumab, Ravulizumab | C5 | ↑Infection risk (MAC blockade); IV administration | Oral dosing; preserved MAC function |
C3 inhibitors | Pegcetacoplan | C3 | Broad immunosuppression; ↑extravascular hemolysis | Selective C5aR1 blockade |
C5aR1 antibodies | Vilobelimab* | C5aR1 | Poor tissue penetration; infusion reactions | Small molecule; tissue-penetrant |
C5aR1 small molecules | Avacopan | C5aR1 | Moderate β-arrestin recruitment | Optimized biased antagonism |
Alternative pathway inhibitors | Iptacopan | Factor B | Ineffective in classical pathway activation | Blocks all C5a generation pathways |
*Approved for severe COVID-19 under EUA [9]
Its strategic advantages include:
Research priorities include evaluating efficacy in:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1